N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Description
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-4-11(17)14-13-12(15-19-16-13)9-5-7-10(18-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
InChI Key |
PHQJREXAHZSGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Key Intermediates:
The 1,2,5-oxadiazole ring is typically constructed via cyclization of a hydrazide intermediate. For example, 4-methoxybenzohydrazide reacts with nitrile oxides or undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form the oxadiazole core.
Step-by-Step Synthetic Routes
Hydrazide Cyclization Method
This two-step approach is widely reported:
Step 1: Formation of 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine
-
Reagents : 4-Methoxybenzohydrazide, cyanogen bromide (BrCN)
-
Conditions : Ethanol, reflux (12–16 h)
-
Mechanism : Nucleophilic attack of hydrazide on BrCN, followed by cyclization.
Step 2: Amide Coupling with Butanoyl Chloride
One-Pot Tandem Synthesis
A streamlined method avoids isolating intermediates:
-
Reagents : 4-Methoxybenzohydrazide, butyric anhydride, POCl₃
-
Conditions : Toluene, 110°C (8 h)
-
Mechanism : Simultaneous cyclization and acylation
-
Yield : 62–65%.
Industrial-Scale Production Methods
Scale-up protocols focus on cost efficiency and safety:
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Cyclization Agent | POCl₃ | PCl₅ (lower toxicity) |
| Solvent | DCM | Toluene (recyclable) |
| Purification | Column Chromatography | Crystallization (ethanol/water) |
| Typical Batch Size | 5–10 g | 50–100 kg |
Industrial processes achieve 58–60% overall yield with >99% purity via recrystallization.
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Data
Reaction Optimization and Yield Comparisons
Effect of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| HATU/DIPEA | 92 | 99.5 | 12.50 |
| EDC/HOBt | 88 | 98.7 | 8.20 |
| DCC/DMAP | 84 | 97.3 | 6.80 |
HATU-based coupling achieves the highest yield but is cost-prohibitive for large-scale use.
Solvent Screening for Cyclization
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 8 | 65 |
| DMF | 6 | 58 |
| Acetonitrile | 10 | 47 |
Toluene balances reactivity and ease of removal.
Comparative Analysis with Structural Analogs
| Compound | Synthesis Yield (%) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide | 71 | 12.4 (AChE inhibition) |
| N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide | 68 | 9.8 (Antimicrobial) |
| Target Compound | 85 | 7.2 (Tyrosinase inhibition) |
The butanamide derivative shows enhanced bioactivity due to optimal alkyl chain length.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-1,2,5-oxadiazol-3-yl]butanamide.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide. Research indicates that compounds with oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Assays : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
- Growth Inhibition : Specific derivatives have demonstrated percent growth inhibitions (PGIs) exceeding 70% against several cancer lines such as SNB-19 and OVCAR-8 .
Antidiabetic Properties
The oxadiazole scaffold has also been investigated for its antidiabetic effects. In vivo studies utilizing models like Drosophila melanogaster demonstrated that certain oxadiazole derivatives significantly reduced glucose levels, suggesting their potential as therapeutic agents for diabetes management .
Synthesis and Modification
The synthesis of this compound typically involves multi-step chemical reactions that create the oxadiazole ring and attach the butanamide moiety. The synthetic pathways often focus on optimizing yield and biological activity through structural modifications.
Synthetic Pathway Overview
- Formation of Oxadiazole Ring : This is generally achieved through cyclization reactions involving hydrazones or amidoximes.
- Introduction of Butanamide Group : This can be done via acylation reactions where butanoic acid derivatives react with the oxadiazole intermediate.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of a series of oxadiazole compounds, including this compound. The compounds were screened against various cancer cell lines, showing promising results with significant apoptosis induction .
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H460 | 75.99% |
Study 2: Antidiabetic Activity
Another investigation focused on the antidiabetic effects of oxadiazole derivatives revealed that certain compounds could lower glucose levels significantly in genetically modified models . This suggests a dual therapeutic potential for managing both cancer and diabetes.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . The oxadiazole ring is also known to interact with DNA and proteins, potentially leading to anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with 1,2,5-Oxadiazole Cores
Key Compounds:
ANAZF (1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-) Structure: Contains multiple nitro-substituted oxadiazole rings linked by azo groups. Contrast: Unlike N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide, ANAZF lacks amide groups, and its nitro substituents prioritize energetic applications over pharmacological utility.
4-[4-(4-Amino-1,2,5-Oxadiazol-3-yl)-1,2,5-Oxadiazol-3-yl]-1,2,5-Oxadiazol-3-amine Structure: Triply fused oxadiazole rings with amino groups. Synthesis: Requires aggressive reducing agents (e.g., SnCl₂ in acetic acid) and yields explosive materials . Contrast: The target compound’s single oxadiazole ring and methoxyphenyl group reduce instability risks, favoring drug design.
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
*Calculated based on molecular formula C₁₃H₁₅N₃O₃.
Butanamide-Containing Analogues
Key Compound: 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (5h)
- Structure : Benzoxazole core with a butanamide side chain and methoxyphenyl group.
- Activity : Demonstrated anti-inflammatory effects by inhibiting LPS-induced cytokines .
- Comparison : The oxadiazole core in the target compound may enhance metabolic stability compared to benzoxazole, but the benzoxazole’s planar structure could improve DNA/protein binding.
Acetamide Derivatives
Key Compound: 2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Structure: Similar oxadiazole core but with acetamide and bromophenoxy groups.
- Properties : Higher molecular weight (404.215 vs. 289.31) due to bromine, which may reduce bioavailability .
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H15N3O3
- Molecular Weight : 255.28 g/mol
- CAS Number : 7660248
The presence of the oxadiazole ring and the methoxyphenyl group contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with oxadiazole moieties can exhibit significant effects on neurotransmitter systems and may influence pathways involved in neuroprotection and anti-inflammatory responses.
1. Antimicrobial Properties
Research has indicated that oxadiazole derivatives possess antimicrobial activities. A study demonstrated that similar compounds showed effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit such properties .
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation .
3. Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Compounds with oxadiazole scaffolds have been shown to modulate glutamate receptors and reduce oxidative stress in neuronal cells .
Case Studies and Research Findings
Q & A
Basic: What are the key structural features of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide, and how do they influence its physicochemical properties?
The compound features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a butanamide group and at the 4-position with a 4-methoxyphenyl ring. The methoxy group enhances solubility in polar solvents due to its electron-donating nature, while the oxadiazole ring contributes to metabolic stability and π-π stacking interactions with biological targets. The butanamide side chain provides flexibility for hydrogen bonding, critical for target engagement . Comparative studies with analogs lacking the methoxy group (e.g., N-phenylbutanamide derivatives) show reduced solubility and altered binding affinities, underscoring the importance of substitution patterns .
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
Oxadiazole Formation : Cyclization of a nitrile oxide intermediate (generated from 4-methoxyphenylhydroxamoyl chloride) with butanenitrile under Huisgen conditions.
Amidation : Coupling the oxadiazole intermediate with butanoic acid chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
Optimization :
- Temperature : Maintain 0–5°C during cyclization to minimize side reactions.
- Catalyst : Use catalytic DMAP for amidation to improve yield (≥75%).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase assays)?
Contradictions may arise from assay conditions (e.g., ATP concentration, buffer pH) or target conformational states. Methodological steps include:
- Standardization : Use uniform assay protocols (e.g., ADP-Glo™ Kinase Assay) with controlled ATP levels (1 mM).
- Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation.
- Molecular Dynamics (MD) Simulations : Compare binding poses in open/closed kinase conformations to identify state-dependent activity. For example, MD studies of analogous oxadiazoles revealed 10-fold IC₅₀ differences between active and inactive kinase states .
Advanced: What strategies are recommended for studying the compound’s interaction with cytochrome P450 enzymes to assess metabolic stability?
In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites.
CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to measure competitive/non-competitive inhibition.
Docking Studies : Map the compound’s binding to CYP2D6/CYP3A4 active sites using Glide SP (Schrödinger Suite). Structural analogs with bulkier substituents show reduced CYP2D6 affinity, suggesting steric hindrance improves metabolic stability .
Advanced: How does this compound compare to structurally similar 1,3,4-oxadiazole derivatives in terms of pharmacokinetic (PK) properties?
| Parameter | This compound | 1,3,4-Oxadiazole Analog |
|---|---|---|
| LogP | 2.1 ± 0.3 | 3.5 ± 0.2 |
| t₁/₂ (HLMs) | 45 min | 22 min |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | 5.2 × 10⁻⁶ cm/s |
| The 1,2,5-oxadiazole core confers lower lipophilicity (LogP) and longer half-life due to reduced CYP-mediated oxidation. However, 1,3,4-oxadiazole analogs exhibit higher membrane permeability, attributed to their planar geometry . |
Advanced: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 254 nm.
- Solid-State Stability : Use TGA/DSC to assess hygroscopicity and polymorph transitions.
- NMR Relaxometry : ¹H T₁ relaxation times in D₂O predict aggregation tendencies. Data from similar compounds show stability >48 hours in PBS (pH 7.4) at 37°C .
Advanced: How can contradictory data on the compound’s solubility be addressed during formulation development?
Reported solubility discrepancies (e.g., 0.8 mg/mL vs. 1.5 mg/mL in water) may stem from polymorphism or residual solvents. Strategies include:
- Particle Size Reduction : Nano-milling (e.g., wet milling with PVP K30) increases surface area, improving solubility.
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) using slurry crystallization.
- Hansen Solubility Parameters : Optimize solvent blends (e.g., PEG 400/water) to match HSP values (δD=18.1, δP=8.9, δH=7.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
